molecular formula C20H18O4 B4727890 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one

Cat. No.: B4727890
M. Wt: 322.4 g/mol
InChI Key: UWQBQHVPDQUHLW-UHFFFAOYSA-N
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Description

WYE-176238 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often used in research settings, particularly in the study of biochemical and pharmacological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WYE-176238 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes a series of reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of WYE-176238 is scaled up using similar synthetic routes but with optimizations for large-scale manufacturing. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

WYE-176238 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of WYE-176238 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of WYE-176238 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that are useful in further research and applications.

Scientific Research Applications

WYE-176238 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in the study of biochemical pathways and molecular interactions.

    Medicine: It has potential therapeutic applications and is used in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of WYE-176238 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the context in which it is used.

Comparison with Similar Compounds

WYE-176238 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, WYE-176238 may offer unique advantages in terms of potency, selectivity, and versatility in different research and industrial applications.

Properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-naphthalen-2-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-2-13-10-17(19(22)11-18(13)21)20(23)12-24-16-8-7-14-5-3-4-6-15(14)9-16/h3-11,21-22H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQBQHVPDQUHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one
Reactant of Route 2
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1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one
Reactant of Route 3
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1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one
Reactant of Route 4
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1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one
Reactant of Route 5
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one

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